molecular formula C8H4ClF3O B8745406 2-Chloro-1-(2,4-difluorophenyl)-2-fluoroethan-1-one CAS No. 94119-78-5

2-Chloro-1-(2,4-difluorophenyl)-2-fluoroethan-1-one

Cat. No. B8745406
CAS RN: 94119-78-5
M. Wt: 208.56 g/mol
InChI Key: HTRZVGPDTFVUBG-UHFFFAOYSA-N
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Patent
US04960782

Procedure details

A solution of 2,2',4'-trifluoroacetophenone (1.60 g; 9.2 mM) in sulphuryl chloride (4 ml) was heated at 75° for 18 hours. The mixture was then cooled and iced-water (40 ml) was added. The product was extracted into ether (80 ml), which was washed with water and aqueous sodium bicarbonate solution, and then dried over magnesium sulphate. Evaporation yielded the desired product as a colourless, intensely lachrymatory liquid (2.0 g; 100%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4].O.S(Cl)([Cl:17])(=O)=O>>[F:1][CH:2]([Cl:17])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
FCC(=O)C1=C(C=C(C=C1)F)F
Name
Quantity
4 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether (80 ml), which
WASH
Type
WASH
Details
was washed with water and aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C1=C(C=C(C=C1)F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.